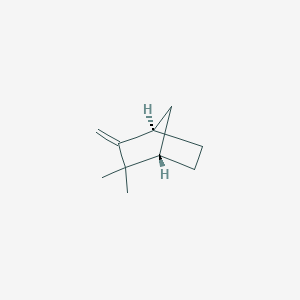

(-)-Camphene

Cat. No. B1212284

Key on ui cas rn:

5794-04-7

M. Wt: 136.23 g/mol

InChI Key: CRPUJAZIXJMDBK-BDAKNGLRSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08552069B2

Procedure details

Total cholesterol, triglyceride and glucose levels in the serum were measured twice for each using a commercially available kit (Bio Clinical system), and insulin level was measured by ELISA using a mouse insulin kit (Shibayaki, Japan). Lipids were extracted from the liver tissue according to Folch et al.'s method. After adding 1 mL of distilled water to 0.25 g of liver tissue, the liver tissue was homogenized using a Polytron homogenizer (IKA-Werke GmbH & Co., Ultra-Turrax, Staufen, Germany). After adding 5 mL of chloroform:methanol solution (2:1, v/v) to the homogenate and mixing well, the mixture was centrifuged at 1000×g for 10 minutes. After adding 2 mL of chloroform:methanol solution (2:1, v/v) again to the supernatant, the same procedure was repeated to completely separate the lipid components of the liver. After adding 3 mL of chloroform:methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute, followed by centrifugation at 1000×g for 10 minutes, the resulting pellets were completely dried with nitrogen gas. The dried lipids were dissolved in 1 mL of methanol and then analyzed. The same kit (Bio Clinical system) as the one used for the serum analysis was used to measure the triglyceride level of the liver tissue.

Identifiers

|

REACTION_CXSMILES

|

CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H:13]3[C@H:24]([CH2:25]C2)[C@:22]2([CH3:23])[C:16]([CH2:17][C@H](C[CH2:21]2)O)=[CH:15][CH2:14]3)CC1)C)C.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>>[CH:24]12[CH2:25][CH:15]([CH2:14][CH2:13]1)[C:16](=[CH2:17])[C:22]2([CH3:21])[CH3:23]

|

Inputs

Step One

|

Name

|

cholesterol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C

|

Step Two

[Compound]

|

Name

|

triglyceride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the liver tissue was homogenized

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Lipids were extracted from the liver tissue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After adding 1 mL of distilled water to 0.25 g of liver tissue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After adding 5 mL of chloroform

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

methanol solution (2:1, v/v) to the homogenate and mixing well

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After adding 2 mL of chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to completely separate the lipid components of the liver

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After adding 3 mL of chloroform

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute

|

|

Duration

|

1 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

g for 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting pellets were completely dried with nitrogen gas

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The dried lipids were dissolved in 1 mL of methanol

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08552069B2

Procedure details

Total cholesterol, triglyceride and glucose levels in the serum were measured twice for each using a commercially available kit (Bio Clinical system), and insulin level was measured by ELISA using a mouse insulin kit (Shibayaki, Japan). Lipids were extracted from the liver tissue according to Folch et al.'s method. After adding 1 mL of distilled water to 0.25 g of liver tissue, the liver tissue was homogenized using a Polytron homogenizer (IKA-Werke GmbH & Co., Ultra-Turrax, Staufen, Germany). After adding 5 mL of chloroform:methanol solution (2:1, v/v) to the homogenate and mixing well, the mixture was centrifuged at 1000×g for 10 minutes. After adding 2 mL of chloroform:methanol solution (2:1, v/v) again to the supernatant, the same procedure was repeated to completely separate the lipid components of the liver. After adding 3 mL of chloroform:methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute, followed by centrifugation at 1000×g for 10 minutes, the resulting pellets were completely dried with nitrogen gas. The dried lipids were dissolved in 1 mL of methanol and then analyzed. The same kit (Bio Clinical system) as the one used for the serum analysis was used to measure the triglyceride level of the liver tissue.

Identifiers

|

REACTION_CXSMILES

|

CC(CCC[C@H]([C@@H]1[C@]2(C)[C@H]([C@H:13]3[C@H:24]([CH2:25]C2)[C@:22]2([CH3:23])[C:16]([CH2:17][C@H](C[CH2:21]2)O)=[CH:15][CH2:14]3)CC1)C)C.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>>[CH:24]12[CH2:25][CH:15]([CH2:14][CH2:13]1)[C:16](=[CH2:17])[C:22]2([CH3:21])[CH3:23]

|

Inputs

Step One

|

Name

|

cholesterol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C

|

Step Two

[Compound]

|

Name

|

triglyceride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the liver tissue was homogenized

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Lipids were extracted from the liver tissue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After adding 1 mL of distilled water to 0.25 g of liver tissue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After adding 5 mL of chloroform

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

methanol solution (2:1, v/v) to the homogenate and mixing well

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After adding 2 mL of chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to completely separate the lipid components of the liver

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After adding 3 mL of chloroform

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute

|

|

Duration

|

1 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

g for 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting pellets were completely dried with nitrogen gas

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The dried lipids were dissolved in 1 mL of methanol

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |